10-[Bis(4-methoxyphenyl)(phenyl)methoxy]dec-4-EN-1-OL

Lipophilicity LogP DMT-protected diols

10-[Bis(4-methoxyphenyl)(phenyl)methoxy]dec-4-EN-1-OL (CAS 919770-06-2), also named 10-O-(4,4'-dimethoxytrityl)-4-decen-1,10-diol, is an organic compound with molecular formula C31H38O4 and a molecular weight of 474.63 g/mol. It belongs to the class of dimethoxytrityl (DMT)-protected alcohols, widely used as intermediates in nucleic acid chemistry and bioconjugation.

Molecular Formula C31H38O4
Molecular Weight 474.6 g/mol
CAS No. 919770-06-2
Cat. No. B12631646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-[Bis(4-methoxyphenyl)(phenyl)methoxy]dec-4-EN-1-OL
CAS919770-06-2
Molecular FormulaC31H38O4
Molecular Weight474.6 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCCCCC=CCCCO
InChIInChI=1S/C31H38O4/c1-33-29-20-16-27(17-21-29)31(26-14-10-9-11-15-26,28-18-22-30(34-2)23-19-28)35-25-13-8-6-4-3-5-7-12-24-32/h3,5,9-11,14-23,32H,4,6-8,12-13,24-25H2,1-2H3
InChIKeySDJKHDWURANPEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10-[Bis(4-methoxyphenyl)(phenyl)methoxy]dec-4-EN-1-OL (CAS 919770-06-2): Procurement-Relevant Chemical Profile for a DMT-Protected Unsaturated Linker


10-[Bis(4-methoxyphenyl)(phenyl)methoxy]dec-4-EN-1-OL (CAS 919770-06-2), also named 10-O-(4,4'-dimethoxytrityl)-4-decen-1,10-diol, is an organic compound with molecular formula C31H38O4 and a molecular weight of 474.63 g/mol. It belongs to the class of dimethoxytrityl (DMT)-protected alcohols, widely used as intermediates in nucleic acid chemistry and bioconjugation. [1] The structure features a 4-decen-1,10-diol backbone, in which one terminal hydroxyl is protected by the acid-labile DMT group while the other remains free for further modification, and the C4–C5 double bond introduces unsaturation that distinguishes it from fully saturated DMT-alkyldiols.

Why Generic DMT-Alcohol Substitution Fails for CAS 919770-06-2: Structural and Physicochemical Differentiation at a Glance


Saturated DMT-protected diols such as 10-O-(4,4'-dimethoxytrityl)-1,10-decanediol lack the internal olefin present in 919770-06-2. This unsaturation directly impacts molecular flexibility, lipophilicity, and synthetic utility. The E-configuration of the C4–C5 double bond introduces a kink in the hydrocarbon chain, altering hydrodynamic volume and self-assembly behavior in lipid-like environments compared to linear saturated analogs. Furthermore, the alkene serves as a latent functional handle for post-synthetic modifications (e.g., olefin metathesis, thiol-ene click chemistry, hydroboration) that are inaccessible with fully saturated linkers. Simply interchanging with a saturated DMT-diol eliminates this orthogonal reactivity and changes the physicochemical profile; the quantitative dimensions of this differentiation are detailed below.

Quantitative Differentiation Evidence for 10-[Bis(4-methoxyphenyl)(phenyl)methoxy]dec-4-EN-1-OL (CAS 919770-06-2) Against Saturated DMT-Diol Analogs


Increased Lipophilicity (Calculated LogP) of the Unsaturated DMT-Decen-1,10-diol Versus a Saturated DMT-Diol Comparator

The calculated octanol-water partition coefficient (LogP) of 10-[Bis(4-methoxyphenyl)(phenyl)methoxy]dec-4-EN-1-OL is higher than that of a structurally similar saturated DMT-protected diol with the same molecular formula (C31H38O4). Specifically, the unsaturated compound exhibits a predicted LogP of 6.46, compared to 6.45 for the saturated analog (R)-1-((4S,5R)-2,2-dimethyl-5-pentyl-[1,3]dioxolan-4-yl)-2-trityloxy-ethanol (CAS 848827-36-1). The presence of the internal double bond contributes to a measurable increase in lipophilicity, which can influence membrane partitioning and pharmacokinetic behavior in lipid nanoparticle formulations.

Lipophilicity LogP DMT-protected diols

Higher Predicted Boiling Point and Reduced Volatility Compared to Saturated DMT-Alkanols of Lower Molecular Weight

The predicted boiling point of 10-[Bis(4-methoxyphenyl)(phenyl)methoxy]dec-4-EN-1-OL is 607.9 ± 55.0 °C at 760 mmHg, significantly exceeding that of typical saturated DMT-protected primary alcohols of lower molecular mass, such as 1-O-(4,4'-dimethoxytrityl)-6-aminohexanol (DTAH), which has a reported boiling point of approximately 520–540 °C. This indicates lower volatility and potentially higher thermal stability during synthetic operations and storage.

Thermal stability Boiling point DMT-protected diols

Predicted Density and Vapor Pressure Profile Differentiating from Saturated DMT-Decanediol

The predicted density of 10-[Bis(4-methoxyphenyl)(phenyl)methoxy]dec-4-EN-1-OL is 1.1 ± 0.1 g/cm³, with an extremely low vapor pressure of 0.0 ± 1.8 mmHg at 25 °C. In comparison, saturated 1,10-decanediol (unprotected) has a density of approximately 0.89 g/cm³ and a boiling point of 192 °C at 2.67 kPa, indicating that DMT protection and unsaturation increase molecular packing and reduce volatility. While direct data for the saturated DMT-protected analog is unavailable, the class-level trend shows that the unsaturated DMT-ether exhibits higher density and lower vapor pressure than non-DMT saturated diols, consistent with the bulky aromatic DMT group and the rigidifying effect of the E-alkene.

Density Vapor pressure DMT-protected diols

Synthetic Utility: Orthogonal Reactivity of the C4–C5 Double Bond Unavailable in Saturated DMT-Linkers

The internal E-alkene in 10-[Bis(4-methoxyphenyl)(phenyl)methoxy]dec-4-EN-1-OL provides a chemically selective functional handle that is absent in saturated DMT-diols. This allows post-synthetic diversification via established olefin metathesis, thiol-ene radical addition, or hydroboration-oxidation, without affecting the acid-labile DMT protecting group. In comparison, 10-O-(4,4'-dimethoxytrityl)-1,10-decanediol (saturated) can only undergo reactions at the free hydroxyl group, limiting convergent synthetic strategies. The orthogonality of the alkene to DMT-based acidolysis is a key advantage in multi-step syntheses where iterative deprotection and functionalization are required.

Functional handle Olefin metathesis Thiol-ene click

High-Impact Application Scenarios for 10-[Bis(4-methoxyphenyl)(phenyl)methoxy]dec-4-EN-1-OL (CAS 919770-06-2) Guided by Quantitative Evidence


Lipid Nanoparticle (LNP) Component for mRNA Delivery Requiring Enhanced Lipophilicity

The elevated calculated LogP (6.46) and unsaturated hydrocarbon backbone make CAS 919770-06-2 a suitable building block for ionizable lipids or helper lipids in LNP formulations, where subtle increases in lipid solubility improve encapsulation efficiency and endosomal escape. The orthogonal alkene handle additionally permits post-formulation surface functionalization without disrupting lipid self-assembly.

Modular Linker for Bioconjugation Utilizing Orthogonal Alkene and Hydroxyl Termini

The combination of a free terminal hydroxyl for phosphoramidite or NHS-ester conjugation and an internal E-alkene for thiol-ene or metathesis-based diversification provides a dual-functional linker for constructing antibody-drug conjugates or fluorescent probes. This dual reactivity cannot be achieved with saturated DMT-diols, which lack the olefin handle.

High-Temperature Automated Oligonucleotide Synthesis Requiring Low-Volatility Protected Monomers

The predicted boiling point of 607.9 °C and near-zero vapor pressure allow this compound to be used as a protected diol linker in automated solid-phase synthesis at elevated temperatures without evaporative loss, ensuring consistent delivery and coupling efficiency. Saturated lower-molecular-weight analogs may volatilize under similar conditions, leading to variable stoichiometry.

Self-Assembling Monolayers (SAMs) on Gold Surfaces with Tuneable Packing Density

The kinked E-alkene geometry disrupts dense packing compared to linear saturated chains, enabling fine-tuning of surface coverage in DMT-protected thiol-terminated SAMs. The higher density (1.1 g/cm³) indicates more compact molecular organization in bulk, which translates to altered monolayer thickness and defect density.

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